Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure
936563-86-9 structure
Nome del prodotto:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Numero CAS:936563-86-9
MF:C27H30N6O3
MW:486.565505504608
CID:2137296
PubChem ID:56926213

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)
    • CS-M2600
    • tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
    • (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • DA-40370
    • NTSAEGNFPKKRLX-UHFFFAOYSA-N
    • tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
    • 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL1628863
    • BCP23953
    • SY116147
    • AKOS032948035
    • 936563-86-9
    • MFCD28167899
    • G87611
    • C12757
    • CS-14790
    • IBRUTINIB IMPURITY 86
    • tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
    • tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
    • DB-125868
    • Inchi: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
    • Chiave InChI: NTSAEGNFPKKRLX-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 486.23793884g/mol
  • Massa monoisotopica: 486.23793884g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 7
  • Complessità: 734
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 108Ų

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Prezzodi più >>

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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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CM331309-100mg
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
936563-86-9 95%+
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Chemenu
CM331309-100mg
tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
936563-86-9 95%+
100mg
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tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Processes and intermediates for preparing a medicament
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide
Riferimento
Processes and intermediates for preparing a BTK inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ;  12 h, rt
Riferimento
Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
Riferimento
Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt → 120 °C; 21 h, 120 °C
Riferimento
Preparation of benzenesulfonamide derivatives and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  10 - 30 min, 10 - 15 °C
1.2 Catalysts: Diisopropyl azodicarboxylate ;  3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C; 3 - 4 h, 0 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt → 0 °C
Riferimento
Method for preparing Brutons tyrosine kinase inhibitor
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetraphenylporphyrin ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
Riferimento
Preparation of pyrazolopyrimidine derivatives useful in treating dry eye
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Methods and compositions for inhibition of bone resorption
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
Discovery of selective irreversible inhibitors for bruton's tyrosine kinase
Pan, Zhengying; Scheerens, Heleen; Li, Shyr-Jiann; Schultz, Brian E.; Sprengeler, Paul A.; et al, ChemMedChem, 2007, 2(1), 58-61

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Letteratura correlata

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